4-butoxy-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)benzamide
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Overview
Description
4-butoxy-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by its unique structure, which includes a butoxy group, a benzamide core, and a tetrahydrocinnolinyl moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-butoxybenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Tetrahydrocinnolinyl Moiety: The tetrahydrocinnolinyl group can be introduced through a cyclization reaction involving a suitable precursor, such as a hydrazine derivative, under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the benzamide core with the tetrahydrocinnolinyl moiety using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy group or other substituents can be replaced by different nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated derivatives, amides, thioethers.
Scientific Research Applications
4-butoxy-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)benzamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-butoxy-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)benzamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Receptor Binding: It may bind to specific receptors on cell surfaces, triggering a cascade of intracellular signaling events.
DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cellular replication processes.
Comparison with Similar Compounds
Similar Compounds
4-butoxy-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)benzamide: shares structural similarities with other benzamide derivatives and cinnoline-based compounds.
N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-4-methoxybenzamide: Similar structure with a methoxy group instead of a butoxy group.
4-butoxy-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)aniline: Similar structure with an aniline group instead of a benzamide group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds
Properties
IUPAC Name |
4-butoxy-N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-2-3-14-27-18-10-8-16(9-11-18)21(26)22-12-13-24-20(25)15-17-6-4-5-7-19(17)23-24/h8-11,15H,2-7,12-14H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMDRIRTBKVKLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCCN2C(=O)C=C3CCCCC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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